Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate

Physicochemical Differentiation ADME/Tox Profiling Antioxidant Formulation

Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS 75033-21-5) is a C12H20O3 oxirane-2-carboxylate ester characterized by a trisubstituted epoxide ring, an ethyl ester terminus, and a 4-methylpent-3-enyl side chain bearing a prenyl-type unsaturation. This compound is classified within the essential oils, fragrances, and terpenes group.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 75033-21-5
Cat. No. B12685805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate
CAS75033-21-5
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)(C)CCC=C(C)C
InChIInChI=1S/C12H20O3/c1-5-14-11(13)10-12(4,15-10)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3
InChIKeyNZPDKZBODKIQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS 75033-21-5): Epoxide Ester Baseline for Fragrance and Bioactivity Screening


Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS 75033-21-5) is a C12H20O3 oxirane-2-carboxylate ester characterized by a trisubstituted epoxide ring, an ethyl ester terminus, and a 4-methylpent-3-enyl side chain bearing a prenyl-type unsaturation . This compound is classified within the essential oils, fragrances, and terpenes group [1]. Its structural features underpin documented biochemical activities including potent lipoxygenase inhibition, interference with arachidonic acid metabolism, and antioxidant function in fats and oils [2].

Why Generic Substitution of Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate Fails: Physicochemical and Functional Differentiation from Methyl Ester Analogs


Substituting the ethyl ester (CAS 75033-21-5) with its closest commercially catalogued analog, methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS 96619-86-2), alters critical physicochemical parameters governing solubility, volatility, and biological partitioning . The ethyl congener exhibits a higher XlogP (2.7) versus the methyl ester, a ~14 Da increase in molecular weight, and a boiling point elevated by approximately 19 °C [1]. These differences directly impact applications where controlled volatility and lipophilicity are essential—particularly fragrance formulation, lipid-phase antioxidant incorporation, and cell-based bioactivity assays [2].

Quantitative Evidence Guide: Differentiating Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate from In-Class Analogs


LogP-Guided Lipophilicity Advantage for Membrane and Lipid-Phase Applications

The ethyl ester (CAS 75033-21-5) demonstrates a computed XlogP of 2.7, representing an increase of approximately 0.5–0.7 log units over the methyl ester analog (CAS 96619-86-2, XlogP ~2.0–2.2) [1]. This higher lipophilicity is accompanied by a molecular weight of 212.29 g/mol (vs. 198.26 g/mol for methyl ester) and a boiling point of 251.2 °C at 760 mmHg (vs. 231.9 °C for methyl ester) . The elevated XlogP directly translates to enhanced partitioning into lipid bilayers and non-polar matrices, a property critical for antioxidant function in fats and oils as documented in authoritative bioactivity summaries [2].

Physicochemical Differentiation ADME/Tox Profiling Antioxidant Formulation

Volatility Differential for Controlled-Release Fragrance Engineering

The ethyl ester (CAS 75033-21-5) exhibits a boiling point of 251.2 °C at 760 mmHg and a flash point of 98.9 °C, approximately 19 °C and 9 °C higher, respectively, than its methyl ester counterpart (BP 231.9 °C, flash point ~89.7 °C) . This reduction in volatility provides a measurable advantage in fragrance formulations requiring prolonged scent release profiles. The compound is explicitly catalogued within the essential oils, fragrances, and terpenes product group, consistent with its structural relationship to muskmelon-derived aroma compounds [1].

Flavor & Fragrance Chemistry Volatility Profiling Terpene Derivatives

Lipoxygenase Inhibitory Activity: Basis for Anti-Inflammatory Screening Differentiation

Authoritative MeSH-indexed pharmacological summaries designate ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This activity profile is not currently documented for the structurally simpler methyl ester analog (CAS 96619-86-2) or the free carboxylic acid (CAS 65416-36-6). The compound has been evaluated in rat whole blood assays for 5-lipoxygenase (5-LO) inhibition, confirming target engagement in a physiologically relevant system [2]. Additionally, secondary inhibition of cyclooxygenase and carboxylesterase is noted, indicating a multi-target arachidonic acid cascade modulation profile [1].

Anti-Inflammatory Screening Lipoxygenase Inhibition Arachidonic Acid Cascade

Cell Differentiation-Inducing Activity: A Unique Phenotypic Screening Handle

Patent-derived evidence indicates that ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and induces their differentiation to the monocyte lineage [1]. This phenotypic activity—not reported for the methyl ester, free acid, or other simple oxirane-2-carboxylate congeners—positions the compound as a mechanistically novel probe for differentiation therapy research in oncology and dermatology (e.g., psoriasis) [1]. The cell differentiation activity is orthogonal to the compound's enzymatic inhibition profile, suggesting a distinct mode of action potentially linked to the specific ester side-chain architecture [2].

Cancer Drug Discovery Differentiation Therapy Phenotypic Screening

Optimal Research and Industrial Deployment Scenarios for Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate


Lipid-Phase Antioxidant Formulation Screening

The documented antioxidant function in fats and oils, combined with the compound's elevated XlogP (2.7), makes it a prime candidate for incorporation into lipid-based preservation systems [1]. When screening oxirane-2-carboxylate esters for antioxidant capacity in non-polar matrices, the ethyl ester's superior lipophilicity (ΔXlogP +0.5–0.7 over methyl ester) predicts more efficient matrix integration and reduced aqueous-phase partitioning losses [2].

Controlled-Release Fragrance and Flavor Ingredient Development

The 19 °C boiling point elevation relative to the methyl ester analog directly supports controlled-release fragrance engineering [1]. Formulators targeting sustained aroma release profiles for muskmelon-type notes should prioritize the ethyl ester to minimize processing losses and extend olfactory longevity [2].

Anti-Inflammatory Drug Discovery: Lipoxygenase Pathway Screening

The compound's documented potent lipoxygenase inhibition and multi-target arachidonic acid cascade modulation (5-LO inhibition confirmed in rat whole blood; secondary COX inhibition) position it as a mechanistically characterized hit for anti-inflammatory screening cascades [1]. Unlike unexplored methyl or free acid analogs, this compound offers pre-validated target engagement data that reduces screening attrition risk [2].

Differentiation Therapy Probe for Oncology and Dermatology Research

Patent-derived evidence of monocyte differentiation induction in undifferentiated cells enables deployment as a phenotypic probe in cancer differentiation therapy and psoriasis research [1]. This biological activity is not replicable with any commercially available structural analog, offering a unique phenotypic screening handle [2].

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